Cas no 933251-91-3 (ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate)

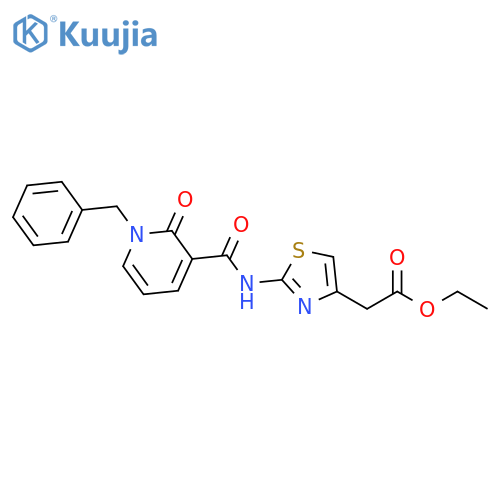

933251-91-3 structure

商品名:ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate

CAS番号:933251-91-3

MF:C20H19N3O4S

メガワット:397.447563409805

CID:5499142

ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate 化学的及び物理的性質

名前と識別子

-

- 4-Thiazoleacetic acid, 2-[[[1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinyl]carbonyl]amino]-, ethyl ester

- ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate

-

- インチ: 1S/C20H19N3O4S/c1-2-27-17(24)11-15-13-28-20(21-15)22-18(25)16-9-6-10-23(19(16)26)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,21,22,25)

- InChIKey: BVECOIPFJNABMO-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(OCC)=O)N=C1NC(C1=CC=CN(CC2=CC=CC=C2)C1=O)=O

ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2743-0090-2μmol |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-5mg |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-20mg |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-5μmol |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-10mg |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-4mg |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-2mg |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-25mg |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-20μmol |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2743-0090-15mg |

ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |

933251-91-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

933251-91-3 (ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬